molecular formula C19H16N4O B4995624 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- CAS No. 122351-31-9

1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl-

Cat. No.: B4995624
CAS No.: 122351-31-9
M. Wt: 316.4 g/mol
InChI Key: SAFBMOSFAZZGOG-UHFFFAOYSA-N
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Description

The compound 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- (CAS: Not explicitly provided; structural analog in has CAS 140836-27-7) is an azo-linked benzimidazole derivative. Its structure comprises:

  • A benzimidazole core with a methyl group at position 1.
  • An azo (-N=N-) group at position 2, connected to a 2-methoxy-substituted naphthalene ring.

Key Properties (inferred from analogs in ):

  • Molecular Formula: C₁₉H₁₆N₄O.
  • Molecular Weight: ~316.36 g/mol.
  • XlogP: ~4.6 (moderate lipophilicity).

Azo-benzimidazoles are notable for their chromophoric properties (azo linkage) and applications in dyes, sensors, and bioactive molecules.

Properties

IUPAC Name

(2-methoxynaphthalen-1-yl)-(1-methylbenzimidazol-2-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-23-16-10-6-5-9-15(16)20-19(23)22-21-18-14-8-4-3-7-13(14)11-12-17(18)24-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFBMOSFAZZGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386022
Record name 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122351-31-9
Record name 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- typically involves the condensation of ortho-phenylenediamine with various aldehydes or ketones. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction mixture is usually heated and stirred to facilitate the formation of the benzimidazole ring. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution on Naphthalene

Compound : 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- (CAS 140836-27-7, )

  • Key Difference : Methoxy group at position 4 of the naphthalene ring vs. position 2 in the target compound.
  • Impact: Electronic Effects: 4-Methoxy is a stronger electron-donating group (para position) compared to 2-methoxy (ortho), altering conjugation and redox potentials. Steric Effects: 2-Methoxy may introduce steric hindrance near the azo linkage, affecting binding to biological targets. Physicochemical Properties: Similar molecular weight (316.36) and XlogP (4.6), but differences in solubility due to spatial arrangement.
Property Target Compound (2-Methoxy) 4-Methoxy Isomer
Methoxy Position 2 (naphthalene) 4 (naphthalene)
Molecular Weight 316.36 316.36
XlogP 4.6 4.6
TPSA (Ų) 72.6 72.6

Azo-Linked Benzimidazoles with Bioactive Substituents

Compound : 1-[(2-Methyl-5-nitro-1H-benzimidazol-6-yl)diazenyl]naphthalene-2-ol ()

  • Key Difference : Nitro group at position 5 of benzimidazole and hydroxyl group on naphthalene.
  • Impact :
    • Electron-Withdrawing Effects : The nitro group increases acidity and stabilizes negative charges, contrasting with the methoxy group’s electron-donating nature.
    • Biological Activity : Nitro groups often enhance antimicrobial activity but may increase toxicity. Hydroxyl groups improve water solubility but reduce membrane permeability.
    • Applications : Used in germination studies (), whereas methoxy-substituted analogs may prioritize stability over reactivity.
Property Target Compound Nitro-Hydroxy Analog
Substituents 2-Methoxy (naphthalene) 5-Nitro (benz.), 2-OH (naph.)
Molecular Weight 316.36 ~340 (estimated)
XlogP 4.6 Higher (due to -NO₂)
Bioactivity Potential dye/sensor Germination modulation

Benzimidazoles with Heterocyclic Moieties

Compound : 2-(Naphthalen-1-ylmethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole ()

  • Key Difference : Oxadiazole ring replaces azo linkage.
  • Impact :
    • Metabolic Stability : Oxadiazoles resist enzymatic cleavage better than azo groups.
    • Electronic Properties : Oxadiazole is electron-deficient, enhancing interactions with biological targets (e.g., enzymes).
    • Applications : Anticancer applications (), whereas azo derivatives may prioritize optical properties.
Property Target Compound Oxadiazole Analog
Functional Group Azo (-N=N-) Oxadiazole
Molecular Weight 316.36 ~450 (estimated)
Bioactivity Chromophoric/antioxidant Anticancer

Methylthio-Substituted Benzimidazoles

Compound : 1-Methyl-2-(methylthio)-1H-benzimidazole ()

  • Key Difference : Methylthio (-SMe) group at position 2 vs. azo-naphthalene.
  • Impact :
    • Reactivity : Methylthio is a good leaving group, enabling nucleophilic substitution.
    • Lipophilicity : Higher XlogP (~2.5 for methylthio vs. 4.6 for azo-naphthalene).
    • Applications : Intermediate in synthesis (), contrasting with azo dyes’ functional roles.
Property Target Compound Methylthio Analog
Substituent Azo-naphthalene Methylthio (-SMe)
XlogP 4.6 ~2.5
Applications Dyes, sensors Synthetic intermediate

Research Findings and Implications

  • Positional Isomerism : Methoxy positioning (2 vs. 4 on naphthalene) significantly alters electronic properties without affecting molecular weight or TPSA .
  • Bioactivity vs. Stability : Nitro and hydroxyl groups enhance bioactivity but compromise stability, whereas methoxy and azo groups balance these traits .
  • Heterocyclic Moieties : Replacing azo with oxadiazole shifts applications from optical to therapeutic (e.g., anticancer) .

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